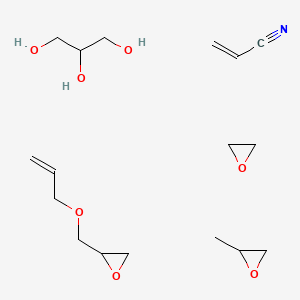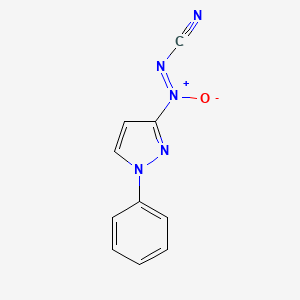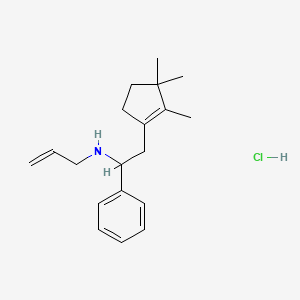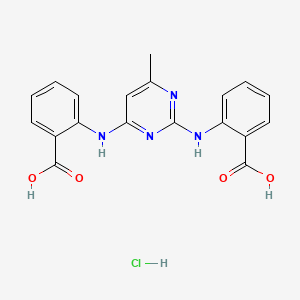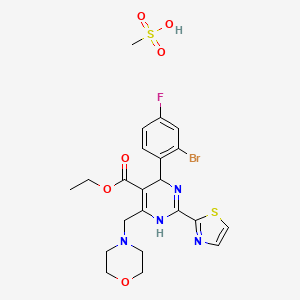
eta-Tocopherol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eta-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are known for their antioxidant properties and play a crucial role in protecting cells from oxidative damage. This compound, like other tocopherols, consists of a chromanol ring and a phytyl side chain. It is lipid-soluble and is found in various plant-based foods, including vegetable oils, nuts, and seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eta-tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, and occurs under controlled temperature conditions. The resulting product is then purified through various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from natural sources, such as vegetable oils. The extracted tocopherols are then separated and purified using high-performance liquid chromatography (HPLC). This method ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Eta-Tocopherol undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can be oxidized to form tocopherol quinone.
Reduction: Tocopherol quinone can be reduced back to this compound under certain conditions.
Substitution: The chromanol ring of this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides
Major Products:
Oxidation: Tocopherol quinone.
Reduction: Regenerated this compound.
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
Chemistry: Eta-Tocopherol is used as a standard antioxidant in various chemical assays to study oxidative stress and its effects on different compounds .
Biology: In biological research, this compound is studied for its role in protecting cellular membranes from oxidative damage. It is also used to investigate the mechanisms of antioxidant defense in living organisms .
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer. It is also studied for its role in enhancing immune function .
Industry: In the food industry, this compound is used as a natural preservative to extend the shelf life of products by preventing oxidation. It is also used in the cosmetic industry for its skin-protective properties .
Mechanism of Action
Eta-Tocopherol exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing them from causing cellular damage. The chromanol ring of this compound donates a hydrogen atom to free radicals, forming a stable tocopherol radical that can be further reduced back to its active form .
Molecular Targets and Pathways:
Lipid Bilayers: Protects lipid bilayers from peroxidation.
Cell Signaling Pathways: Modulates cell signaling pathways involved in inflammation and cell proliferation
Comparison with Similar Compounds
- Alpha-Tocopherol
- Beta-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Gamma-Tocotrienol
- Delta-Tocotrienol
Comparison: this compound is unique among tocopherols due to its specific methylation pattern on the chromanol ring, which influences its antioxidant activity and biological functions. While alpha-tocopherol is the most biologically active form of vitamin E, this compound has distinct properties that make it valuable in specific applications, such as its potential anti-inflammatory effects .
Properties
CAS No. |
91-86-1 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
2,7-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)23(5)18-26(24)29-27/h18-22,28H,7-17H2,1-6H3 |
InChI Key |
PZZKGQBMBVYPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=C1O |
melting_point |
< 25 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


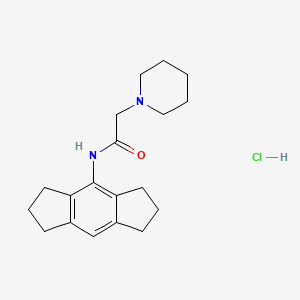
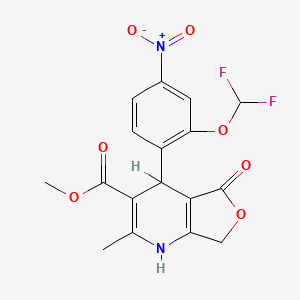
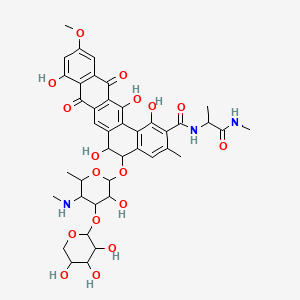
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
